2,6-Dichloro-4-ethoxypyridine 2,6-Dichloro-4-ethoxypyridine
Brand Name: Vulcanchem
CAS No.: 894804-42-3
VCID: VC2449214
InChI: InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
SMILES: CCOC1=CC(=NC(=C1)Cl)Cl
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol

2,6-Dichloro-4-ethoxypyridine

CAS No.: 894804-42-3

Cat. No.: VC2449214

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-4-ethoxypyridine - 894804-42-3

Specification

CAS No. 894804-42-3
Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
IUPAC Name 2,6-dichloro-4-ethoxypyridine
Standard InChI InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
Standard InChI Key OYUWCAQLQJVPMJ-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC(=C1)Cl)Cl
Canonical SMILES CCOC1=CC(=NC(=C1)Cl)Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

2,6-Dichloro-4-ethoxypyridine is a substituted pyridine featuring a symmetrical arrangement of two chlorine atoms at positions 2 and 6, with an ethoxy group (-OCH₂CH₃) at position 4. This structural configuration creates a molecule with distinct chemical reactivity and applications in synthetic chemistry.

The compound is identified by several standard chemical identifiers, as detailed in the following table:

IdentifierValue
CAS Number894804-42-3
Molecular FormulaC₇H₇Cl₂NO
Molecular Weight192.04 g/mol
MDL NumberMFCD11044317
Additional IdentifiersSCHEMBL26666776, DTXSID80467596

The molecular structure features a pyridine ring as its core, which is a six-membered heterocyclic aromatic ring containing one nitrogen atom. The nitrogen's position within the ring significantly influences the compound's reactivity, particularly affecting the electrophilicity of the carbon atoms at positions 2 and 6, where the chlorine atoms are attached . The ethoxy group at position 4 contributes to the compound's solubility characteristics and serves as a point for potential further functionalization in synthetic applications.

The presence of two chlorine atoms significantly affects the electronic distribution within the molecule, creating electron-deficient regions that enhance the compound's susceptibility to nucleophilic substitution reactions. This electronic configuration explains much of the compound's chemical behavior and synthetic utility.

Physical and Chemical Properties

2,6-Dichloro-4-ethoxypyridine exhibits physical and chemical properties that are consistent with its structure as a halogenated, alkoxy-substituted pyridine. Many of these properties have been predicted through computational methods due to the specialized nature of this research chemical.

The following table summarizes the key physical and chemical properties of 2,6-Dichloro-4-ethoxypyridine:

PropertyValueSource
Physical StateSolid (at standard conditions)Inferred
Boiling Point269.9±35.0 °C (Predicted)
Density1.305±0.06 g/cm³ (Predicted)
pKa-0.91±0.10 (Predicted)
SolubilityLikely soluble in organic solventsInferred from structure
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

The relatively low predicted pKa value of -0.91±0.10 indicates that the nitrogen in the pyridine ring is weakly basic, which is consistent with the electron-withdrawing effects of the two chlorine substituents . This weak basicity affects the compound's behavior in solution and its reactivity in various chemical transformations.

The recommended storage conditions—under inert gas at 2-8°C—suggest that the compound may be sensitive to oxidation or hydrolysis, particularly over extended periods . This sensitivity is an important consideration for laboratories and industries working with this compound, as proper storage is essential for maintaining its chemical integrity and reactivity .

Synthesis and Reactions

Synthetic Pathways

The primary synthetic route to 2,6-Dichloro-4-ethoxypyridine involves the transformation of 2,6-dichloropyridin-4-ol through a nucleophilic substitution reaction that converts the hydroxyl group to an ethoxy group. This process exemplifies a common approach in pyridine chemistry, where hydroxyl groups are converted to alkoxy groups through appropriate alkylation conditions.

The general synthetic pathway can be represented as follows:

  • Starting with 2,6-dichloropyridin-4-ol

  • Activation of the hydroxyl group (typically using a base)

  • Reaction with an ethylating agent (such as ethyl iodide, ethyl bromide, or diethyl sulfate)

  • Purification to obtain 2,6-Dichloro-4-ethoxypyridine

This synthesis utilizes the nucleophilic character of the deprotonated hydroxyl group, which attacks the electrophilic carbon of the ethylating agent, forming the desired ethoxy substituent. The efficiency of this reaction is influenced by factors such as solvent choice, base strength, temperature, and reaction time.

Alternative synthetic approaches might involve:

  • Direct functionalization of 4-ethoxypyridine through chlorination at positions 2 and 6

  • Selective dechlorination of a more highly chlorinated ethoxypyridine derivative

  • Construction of the pyridine ring with the desired substituents already in place

These alternative routes may be preferred in specific scenarios, depending on reagent availability, scale requirements, or the need to avoid certain reaction conditions.

Reaction Mechanisms and Behavior

2,6-Dichloro-4-ethoxypyridine exhibits chemical reactivity typical of halogenated pyridines, with the chlorine atoms particularly susceptible to nucleophilic substitution reactions. This reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of more complex molecules.

The primary reactions of 2,6-Dichloro-4-ethoxypyridine include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 2 and 6 can be displaced by various nucleophiles such as amines, hydroxides, alkoxides, or thiolates. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon bearing the chlorine, followed by elimination of the chloride ion.

  • Cross-Coupling Reactions: Like other halogenated heterocycles, 2,6-Dichloro-4-ethoxypyridine can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Negishi couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups in place of the chlorine atoms, significantly expanding the synthetic utility of this compound.

  • Directed Metalation: The presence of the ethoxy group can direct metalation reactions, potentially allowing for functionalization at position 3 or 5 of the pyridine ring under appropriate conditions.

The reactivity at positions 2 and 6 may differ slightly due to the proximity of the nitrogen atom, with position 2 often showing enhanced reactivity in nucleophilic substitution reactions. This differential reactivity can sometimes be exploited for regioselective transformations.

The ethoxy group at position 4 generally remains stable under most reaction conditions used for transformations at the chlorinated positions, though it could potentially be cleaved under strongly acidic or basic conditions, or through certain reducing agents.

Applications and Significance

Pharmaceutical Applications

In pharmaceutical research, 2,6-Dichloro-4-ethoxypyridine finds application as an intermediate in the development of new drugs, particularly those requiring pyridine derivatives as core structural elements . Pyridine-based compounds are prevalent in pharmaceutical chemistry due to their stability, versatility, and the nitrogen atom's ability to participate in hydrogen bonding with biological targets.

The pharmaceutical significance of 2,6-Dichloro-4-ethoxypyridine stems from several factors:

  • The pyridine core appears in numerous drug classes, including antihistamines, antipsychotics, and cardiovascular medications

  • The chlorine atoms at positions 2 and 6 provide sites for introducing diverse functional groups through well-established synthetic methods

  • The ethoxy group at position 4 can modulate the compound's physicochemical properties, including solubility and lipophilicity

Drug developers can utilize 2,6-Dichloro-4-ethoxypyridine to create libraries of compounds for screening against biological targets, taking advantage of the molecule's amenability to parallel synthesis techniques . Through systematic modification of the chlorinated positions, medicinal chemists can explore structure-activity relationships and optimize lead compounds for desired pharmacological properties.

Research Implications

Beyond its direct applications in agrochemical and pharmaceutical development, 2,6-Dichloro-4-ethoxypyridine holds significance in fundamental research across several chemical disciplines:

  • Heterocyclic Chemistry: The compound serves as a model system for studying the reactivity of substituted pyridines, contributing to the broader understanding of heterocyclic chemistry principles.

  • Synthetic Methodology Development: Reactions involving 2,6-Dichloro-4-ethoxypyridine can be used to test and optimize new synthetic methodologies, particularly those involving selective functionalization of halogenated heterocycles.

  • Catalyst Discovery: The compound's participation in cross-coupling reactions makes it valuable for evaluating the efficiency and selectivity of new catalytic systems designed for carbon-carbon or carbon-heteroatom bond formation.

  • Materials Science: Functionalized pyridines can serve as precursors to materials with applications in fields such as photonics, electronics, and coordination chemistry. The directed modification of 2,6-Dichloro-4-ethoxypyridine could potentially lead to novel materials with tailored properties.

The reactivity patterns observed with 2,6-Dichloro-4-ethoxypyridine also provide insights applicable to related heterocyclic systems, contributing to the development of predictive models for the behavior of substituted nitrogen heterocycles in various chemical environments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator